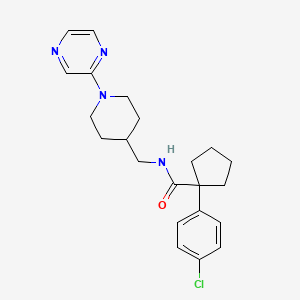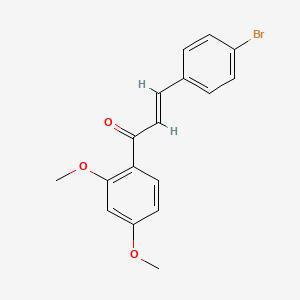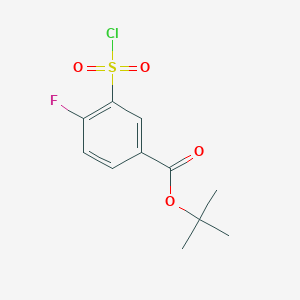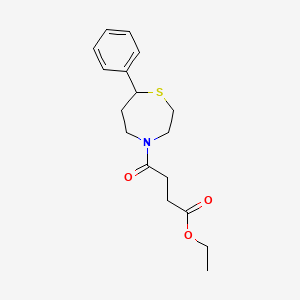
1-(4-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H27ClN4O and its molecular weight is 398.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : The compound has shown potent and selective antagonist properties for the CB1 cannabinoid receptor. It was analyzed using the AM1 molecular orbital method, identifying distinct conformations and providing insights into its interaction with the receptor, contributing to antagonist activity (Shim et al., 2002).
Synthesis and Evaluation in Biological Models
- Synthesis and Biological Evaluation of Analogs : Studies have been conducted on the synthesis and evaluation of analogs of the compound for their affinity to cannabinoid receptors. Some analogs demonstrated agonist activity in in vitro models, indicating the compound’s potential for varied biological activities (Murineddu et al., 2006).
Radioligand Development for Imaging
- Development of PET Radioligands : The compound has been used in the synthesis of novel ligands for cerebral cannabinoid receptor imaging, which display high binding affinity and low lipophilicity. These characteristics make them suitable for emission tomography imaging of CB1 receptors in human subjects (Fan et al., 2006).
Receptor Binding and Antagonist Activity
- Investigation of Inverse Agonism at CB1 Receptor : This compound has been studied for its interaction with the CB1 cannabinoid receptor, especially focusing on its inverse agonist properties. The research explored how specific molecular interactions contribute to its higher affinity for the inactive receptor state, thus leading to its inverse agonism (Hurst et al., 2002).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O/c23-19-5-3-18(4-6-19)22(9-1-2-10-22)21(28)26-15-17-7-13-27(14-8-17)20-16-24-11-12-25-20/h3-6,11-12,16-17H,1-2,7-10,13-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULCBQTJVVVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2447700.png)
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea](/img/structure/B2447701.png)



![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)
![(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2447712.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)





